2,3,5,6-Tetrachlorothioanisole

Description

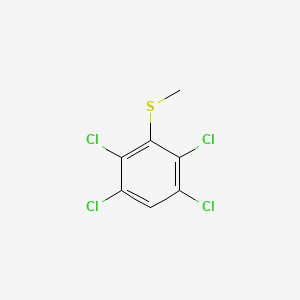

Structure

3D Structure

Properties

IUPAC Name |

1,2,4,5-tetrachloro-3-methylsulfanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl4S/c1-12-7-5(10)3(8)2-4(9)6(7)11/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHWCBXIUVHNKQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C(=CC(=C1Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30218813 | |

| Record name | 2,3,5,6-Tetrachlorothioanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30218813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68671-90-9 | |

| Record name | 1,2,4,5-Tetrachloro-3-(methylthio)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68671-90-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,5,6-Tetrachlorothioanisole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068671909 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,5,6-Tetrachlorothioanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30218813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,4,5-tetrachloro-3-(methylthio)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.065.484 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3,5,6-TETRACHLOROTHIOANISOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YNR6124E47 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Pathways and Biogenic Formation of 2,3,5,6 Tetrachlorothioanisole

Chemical Synthesis Approaches to 2,3,5,6-Tetrachlorothioanisole and Related Structures

While the formation of this compound is predominantly documented as a metabolic byproduct of pesticides, its laboratory synthesis can be approached through established organosulfur chemistry methods. These syntheses typically involve the formation of a tetrachlorobenzenethiol intermediate followed by methylation.

The primary precursor for the laboratory synthesis of this compound is 2,3,5,6-tetrachlorobenzenethiol. The synthesis involves the S-methylation of this thiophenol.

Key components in this synthesis are:

Substrate : 2,3,5,6-Tetrachlorobenzenethiol.

Methylating Agent : A source of a methyl group, such as methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄).

Base : A base is required to deprotonate the thiol to form the more nucleophilic thiolate anion. Common bases include sodium hydroxide (B78521) (NaOH), potassium carbonate (K₂CO₃), or sodium hydride (NaH).

Solvent : A polar aprotic solvent like acetone (B3395972), acetonitrile (B52724), or dimethylformamide (DMF) is typically used to facilitate the reaction.

The reaction is generally carried out by first treating the thiophenol with a base to generate the thiolate in situ, followed by the addition of the methylating agent. The reaction mixture is stirred, often at room temperature or with gentle heating, to drive the reaction to completion.

Table 1: Plausible Laboratory Synthesis of this compound This interactive table summarizes a general, plausible pathway for the laboratory synthesis.

| Role | Compound | Purpose |

|---|---|---|

| Precursor | 2,3,5,6-Tetrachlorobenzenethiol | Provides the tetrachlorophenylthio- backbone. |

| Reagent | Methyl Iodide (CH₃I) | Acts as a methyl group donor. |

| Reagent | Sodium Hydroxide (NaOH) | Deprotonates the thiol to form a reactive thiolate. |

| Product | this compound | The target compound. |

The synthesis of this compound from its corresponding thiophenol proceeds via a nucleophilic substitution reaction, specifically an Sₙ2 mechanism.

The mechanism unfolds in two main steps:

Deprotonation : The base removes the acidic proton from the sulfhydryl group (-SH) of 2,3,5,6-tetrachlorobenzenethiol. This results in the formation of a highly nucleophilic 2,3,5,6-tetrachlorobenzenethiolate anion.

Nucleophilic Attack : The thiolate anion then acts as a nucleophile, attacking the electrophilic methyl carbon of the methylating agent (e.g., methyl iodide). This attack displaces the leaving group (iodide, in the case of methyl iodide) in a single, concerted step, forming the C-S bond and yielding the final product, this compound. The reaction of triphenylphosphine (B44618) and tetrahalomethanes with alcohols provides a method for converting alcohols to alkyl halides under mild conditions, which is a different class of reaction but highlights the principles of nucleophilic substitution. organic-chemistry.org

Precursor Compounds and Reaction Conditions in Laboratory Synthesis

Biogenic and Environmental Formation Pathways of this compound

This compound (TCTA) is not typically released directly into the environment but is formed through the transformation of other compounds, primarily the fungicide Tecnazene (B1682734).

In environmental settings such as soil and sediment, microbial populations play a key role in the degradation of the fungicide Tecnazene (2,3,5,6-tetrachloronitrobenzene). fao.org Several studies have demonstrated that under both aerobic and anaerobic conditions, soil microbes can transform Tecnazene into various metabolites, including 2,3,5,6-tetrachloroaniline (B43135) (TCA) and this compound (TCTA). fao.org

The formation of TCTA in these matrices is believed to follow a pathway similar to that observed in biological systems, initiated by glutathione (B108866) conjugation. fao.org In one study, TCTA was identified as a minor component (<1%) of the total residue after incubating Tecnazene in soil, with the major component remaining as the parent compound. fao.org A more significant fraction consisted of water-soluble metabolites that could be hydrolyzed to 2,3,5,6-tetrachlorothiophenol, suggesting they are derived from initial glutathione conjugates, similar to metabolites found in rats. fao.org The concentration of TCTA was observed to increase over time in soils treated with either sludge containing Tecnazene or pure Tecnazene, indicating its formation is a result of degradation processes. fao.org

In animal systems, this compound is a known metabolite of Tecnazene. inchem.org Studies in rats have shown that Tecnazene is extensively metabolized, with dozens of metabolites identified. inchem.orglincoln.ac.uk The principal metabolic route is through the glutathione conjugation pathway, which ultimately leads to the formation of TCTA. inchem.orglincoln.ac.uktandfonline.com

The key steps in this metabolic pathway are:

Glutathione Conjugation : The process begins with the displacement of the nitro group of Tecnazene by glutathione (GSH), a reaction that forms an S-(2,3,5,6-tetrachlorophenyl)glutathione conjugate. fao.orglincoln.ac.uktandfonline.com

Catabolism to Cysteine Conjugate : The glutathione conjugate is then broken down through enzymatic processes, leading to the formation of the corresponding cysteine conjugate. lincoln.ac.uk

β-Lyase Cleavage : The cysteine conjugate undergoes cleavage mediated by the enzyme cysteine-conjugate β-lyase. inchem.orglincoln.ac.uk This step is crucial as it cleaves the C-S bond, releasing the thiol metabolite, 2,3,5,6-tetrachlorobenzenethiol. inchem.orglincoln.ac.uk

S-Methylation : The resulting highly reactive thiol is then methylated by S-adenosyl-L-methionine (SAM)-dependent methyltransferases. lincoln.ac.uk This final methylation step produces the stable and less polar metabolite, this compound. lincoln.ac.uktandfonline.com This thioanisole (B89551) can undergo further S-oxidation. lincoln.ac.uk

This entire pathway, from glutathione conjugation to methylation, results in the excretion of various sulfur-containing metabolites, including TCTA, which has been identified in the feces of rats. inchem.org

Table 2: Key Metabolites Identified in the Transformation of Tecnazene This interactive table details the metabolic products of Tecnazene, including this compound.

| Metabolite | Chemical Name | Biological Matrix (in Rats) | Citation |

|---|---|---|---|

| Tetrachlorophenyl-mercapturate conjugate | N-acetyl-S-(2,3,5,6-tetrachlorophenyl)cysteine | Urine, Feces | inchem.org |

| Tetrachloroaniline (TCA) | 2,3,5,6-Tetrachloroaniline | Feces | fao.orginchem.org |

| Tetrachlorothioanisole (TCTA) | This compound | Feces | fao.orginchem.org |

| Tetrachlorobenzenethiol | 2,3,5,6-Tetrachlorobenzenethiol | Intermediate | inchem.orglincoln.ac.uk |

| Glutathione Conjugate | S-(2,3,5,6-tetrachlorophenyl)glutathione | Bile | lincoln.ac.uk |

The primary and most direct metabolic precursor to this compound is Tecnazene , which is chemically known as 2,3,5,6-tetrachloronitrobenzene. fao.orginchem.org Its chemical structure is predisposed to nucleophilic attack at the carbon bearing the nitro group, facilitating the initial glutathione conjugation that kicks off the metabolic cascade. lincoln.ac.uktandfonline.com

Another significant, though less direct, precursor is Pentachloronitrobenzene (B1680406) (PCNB) , also known as quintozene. nih.govfao.org The metabolism of PCNB in rats has been shown to produce a wide array of sulfur-containing metabolites. nih.govtandfonline.comtandfonline.com During its metabolism, PCNB can undergo dechlorination in addition to the displacement of the nitro group. fao.org This leads to the formation of various tetrachlorinated metabolites. Studies have identified 2,3,4,6- and/or 2,3,5,6-tetrachlorothiophenol and the corresponding 2,3,4,6- and/or this compound in the excreta of rats dosed with PCNB. nih.govtandfonline.comtandfonline.com Therefore, PCNB is also a key metabolic precursor that can lead to the formation of this compound in biological systems. nih.govfao.org

Metabolic Pathways in Biological Systems Leading to this compound Formation

Enzymatic Mechanisms of Biotransformation

The formation of this compound in biological systems is a multi-step process of biotransformation, primarily involving the metabolism of the fungicide pentachloronitrobenzene (PCNB), also known as quintozene. nih.govresearchgate.netebi.ac.uk Studies on the metabolism of PCNB in rats have identified a range of sulfur-containing metabolites, including isomers of tetrachlorothiophenol and tetrachlorothioanisole, such as the 2,3,5,6-substituted form. nih.govtandfonline.comtandfonline.com

The biotransformation pathway typically begins with a Phase I reaction where PCNB interacts with glutathione, a tripeptide present in most living cells. researchgate.netebi.ac.uk In this initial step, the nitro group of PCNB is displaced and substituted by glutathione, leading to the formation of an S-(pentachlorophenyl)glutathione conjugate. researchgate.netebi.ac.uk

This initial conjugate undergoes further enzymatic processing. The glutamate (B1630785) and glycine (B1666218) components of the glutathione molecule are cleaved off, and the amino group of the remaining cysteinyl moiety is acetylated. researchgate.netebi.ac.uk This sequence of reactions yields a mercapturic acid, N-acetyl-S-(pentachlorophenyl)cysteine, which is a major metabolite. nih.govebi.ac.uktandfonline.com This mercapturate can be further metabolized to simpler sulfur-containing compounds, including pentachlorothiophenol (B89746). nih.govtandfonline.com

Subsequently, reductive dechlorination occurs, where one chlorine atom is enzymatically removed from the pentachlorothiophenol molecule to yield a tetrachlorothiophenol isomer, such as 2,3,5,6-tetrachlorothiophenol. The final step in the formation of this compound is a Phase II methylation reaction. This reaction is catalyzed by S-methyltransferase enzymes, which transfer a methyl group from the universal methyl donor S-adenosyl-l-methionine (SAM) to the sulfur atom of the tetrachlorothiophenol, producing the final thioanisole product. uni-freiburg.denih.gov

| Step | Precursor/Intermediate | Enzyme Class (General) | Product/Intermediate |

|---|---|---|---|

| 1 | Pentachloronitrobenzene (PCNB) | Glutathione S-transferase | S-(pentachlorophenyl)glutathione |

| 2 | S-(pentachlorophenyl)glutathione | Peptidases, N-acetyltransferases | Pentachlorothiophenol |

| 3 | Pentachlorothiophenol | Reductases | 2,3,5,6-Tetrachlorothiophenol |

| 4 | 2,3,5,6-Tetrachlorothiophenol | S-methyltransferase | This compound |

Environmental Photochemical and Chemical Precursors and Reactions

In the environment, the formation of this compound is also primarily linked to the degradation of the soil fungicide pentachloronitrobenzene (PCNB/quintozene). who.intnih.gov PCNB is known for its persistence in soil, with a reported half-life ranging from approximately 4 to 10 months, allowing for long-term transformation processes to occur. who.int

The degradation of PCNB in soil and aquatic environments is a complex process involving both microbial action and abiotic chemical reactions. Analyses of soils where PCNB has been applied have confirmed the presence of various degradation products, including pentachloroaniline (B41903), pentachlorothioanisole (B41897), and tetrachlorothioanisole. nih.govfao.org The formation pathway in soil is believed to be mediated by soil microorganisms and mirrors several steps of the enzymatic biotransformation seen in animals. This involves the initial conversion of PCNB to intermediates like pentachlorothiophenol, followed by reductive dechlorination to tetrachlorothiophenol, and subsequent methylation by microbial enzymes to form this compound. researchgate.net

Photochemical reactions play a significant role in the environmental fate of the precursor, PCNB. fao.org Laboratory studies have shown that the degradation of PCNB on a soil surface is significantly accelerated by the presence of light. fao.org In one study, PCNB exposed to a xenon arc lamp had a calculated photolysis half-life of approximately 22 to 28.5 days, whereas the degradation half-life in dark control samples was substantially longer, at over 100 days. fao.org This indicates that sunlight provides the energy to drive the transformation of PCNB, increasing the rate at which it breaks down into various metabolites, including the precursors to this compound. While the direct photochemical conversion to the thioanisole is not fully detailed, the light-induced degradation of the parent compound is a critical initiating factor in its environmental transformation pathway.

| Precursor | Environmental Matrix | Contributing Factors | Key Products and Intermediates |

|---|---|---|---|

| Pentachloronitrobenzene (Quintozene) | Soil | Microbial activity, Chemical reactions | Pentachloroaniline (PCA), Pentachlorothioanisole (PCTA), Tetrachlorothioanisole |

| Pentachloronitrobenzene (Quintozene) | Soil Surface, Water | Sunlight (Photolysis), Microbial activity | Accelerated formation of degradation products |

| Pentachlorothiophenol | Soil | Microbial reductive dechlorination | Tetrachlorothiophenol |

| 2,3,5,6-Tetrachlorothiophenol | Soil | Microbial methylation | This compound |

Chemical Reactivity and Transformation Mechanisms of 2,3,5,6 Tetrachlorothioanisole

Fundamental Organic Reactions of the Thioanisole (B89551) Moiety within a Chlorinated Aromatic Framework

The chemical behavior of 2,3,5,6-tetrachlorothioanisole is dictated by the interplay between the electron-rich sulfur atom of the thioanisole group and the electron-deficient, highly chlorinated benzene (B151609) ring. This structure allows for a range of reactions, primarily centered on the sulfur moiety and the aromatic system.

Oxidative Transformations (e.g., to Sulfoxides and Sulfones)

The sulfur atom in this compound is susceptible to oxidation, a common reaction for thioethers. This process typically occurs in a stepwise manner, first yielding the corresponding sulfoxide (B87167) and then, upon further oxidation, the sulfone. These transformations significantly alter the electronic properties and potential biological activity of the molecule.

The oxidation of thioethers to sulfoxides and sulfones can be achieved using a variety of oxidizing agents. beilstein-journals.org Hydrogen peroxide is a versatile and environmentally friendly oxidant often used for this purpose. beilstein-journals.org The selectivity of the reaction—whether it stops at the sulfoxide or proceeds to the sulfone—can often be controlled by the stoichiometry of the oxidizing agent and the reaction conditions. organic-chemistry.orgorganic-chemistry.org For instance, using one equivalent of an oxidant like hydrogen peroxide in a suitable solvent such as acetic acid at room temperature can selectively produce the sulfoxide. beilstein-journals.org Employing an excess of the oxidizing agent or more forcing conditions typically leads to the formation of the sulfone. organic-chemistry.org

In vivo, the conversion of a sulfoxide to a sulfone can be a significant metabolic pathway. nih.gov Studies on related compounds have shown that sulfoxides can be rapidly converted to their corresponding sulfones, which may be the more dominant and persistent metabolite. nih.gov This metabolic oxidation is a critical consideration in understanding the environmental fate and potential bioactivity of the parent compound.

| Reactant | Oxidizing Agent | Product(s) | Notes |

| This compound | Mild Oxidant (e.g., 1 eq. H₂O₂) | 2,3,5,6-Tetrachlorophenyl methyl sulfoxide | Selective oxidation of the sulfur atom. |

| This compound | Strong Oxidant (e.g., excess H₂O₂) | 2,3,5,6-Tetrachlorophenyl methyl sulfone | Further oxidation of the sulfoxide. |

Nucleophilic Aromatic and Aliphatic Substitution Reactions

Nucleophilic substitution reactions involve the replacement of a leaving group by a nucleophile, an electron-rich species. weebly.com These reactions can occur at either the aromatic ring (aromatic substitution) or the methyl group of the thioanisole moiety (aliphatic substitution).

Nucleophilic Aromatic Substitution (SNAr): The tetrachlorinated benzene ring of this compound is highly electron-deficient due to the strong electron-withdrawing inductive effect of the four chlorine atoms. This electronic characteristic makes the ring susceptible to nucleophilic aromatic substitution. In this type of reaction, a nucleophile attacks the aromatic ring, leading to the displacement of one of the chlorine atoms. The reaction proceeds through a two-step mechanism involving the formation of a negatively charged intermediate known as a Meisenheimer complex. msu.edu The stability of this intermediate is crucial for the reaction to proceed. The presence of multiple electron-withdrawing groups, such as the chlorine atoms in this molecule, helps to stabilize this intermediate and thus facilitates the substitution.

Nucleophilic Aliphatic Substitution (SN2): The methyl group attached to the sulfur atom can also be a site for nucleophilic attack. This would proceed via an SN2 mechanism, where a nucleophile attacks the carbon atom of the methyl group, leading to the displacement of the tetrachlorophenylthiolate group. dalalinstitute.com The efficiency of this reaction would depend on the strength of the nucleophile and the nature of the leaving group. weebly.com

Electrophilic Reactions on the Tetrachlorinated Benzene Ring

Electrophilic aromatic substitution is a characteristic reaction of benzene and its derivatives. uqu.edu.sa However, the benzene ring in this compound is heavily deactivated towards electrophilic attack. The four chlorine atoms are strongly electron-withdrawing through their inductive effect, which significantly reduces the electron density of the aromatic ring. libretexts.org While halogens are typically ortho, para-directing in electrophilic substitutions, their deactivating effect is dominant. libretexts.org

Furthermore, the thioanisole group (-SCH₃) is generally considered an activating, ortho, para-directing group. However, in the context of a tetrachlorinated ring, its activating effect is unlikely to overcome the powerful deactivating influence of the four chlorine atoms. Therefore, electrophilic substitution reactions, such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions, are expected to be very slow or not occur at all under standard conditions. msu.eduuqu.edu.sa For such reactions to proceed, extremely harsh conditions would likely be required, and the substitution pattern would be difficult to predict without experimental data.

Environmental Degradation Pathways of this compound

The environmental fate of this compound is influenced by both abiotic and biotic degradation processes. These pathways determine the persistence and potential transformation of the compound in various environmental compartments.

Photolytic Degradation Mechanisms in Aqueous and Solid Phases

Photolytic degradation, or photolysis, is the breakdown of chemical compounds by light. pharmaguideline.com This process can be a significant degradation pathway for organic contaminants in the environment. semanticscholar.org The rate and mechanism of photolysis can be influenced by the presence of other substances, such as catalysts and oxidants. nih.gov

In aqueous environments, the photolysis of chlorinated aromatic compounds can proceed through various mechanisms, including reductive dechlorination, where a chlorine atom is replaced by a hydrogen atom. The presence of photosensitizers in natural waters can accelerate this process. For some polychlorinated biphenyls (PCBs), the use of nano-TiO₂ as a catalyst and H₂O₂ as an oxidant has been shown to enhance photodegradation rates. nih.gov Specifically, for a related compound, 2,3,5,6-tetrachlorobiphenyl (B164875), degradation was found to be rapid. nih.gov The effectiveness of photolysis can also be pH-dependent, with higher degradation rates sometimes observed at higher pH values. scielo.br

In the solid phase, such as on soil particles or atmospheric particulates, photolytic degradation can also occur. The specific mechanisms and rates will depend on the nature of the solid matrix and the intensity of the solar radiation.

Biodegradation Processes

Biodegradation involves the breakdown of organic compounds by microorganisms. service.gov.uk It is a crucial process in the natural attenuation of pollutants in soil and water. The biodegradability of a compound like this compound depends on its chemical structure and the presence of microbial populations capable of metabolizing it.

Chlorinated aromatic compounds are often recalcitrant to biodegradation. researchgate.net However, some microorganisms have been shown to degrade chlorinated phenols and related compounds. nih.gov The metabolism of pentachloronitrobenzene (B1680406) in rats, for example, has been shown to produce metabolites such as 2,3,4,5-tetrachlorothioanisole (B14649726) and this compound, indicating that pathways for the transformation of such compounds exist in biological systems. nih.gov The protozoan Tetrahymena thermophila can metabolize pentachloronitrobenzene to pentachlorobenzenethiol, a related sulfur-containing compound. researchgate.net

Aerobic and Anaerobic Transformation Kinetics

The transformation of chlorinated compounds like this compound is subject to the surrounding environmental conditions, particularly the presence or absence of oxygen. mdpi.com Under anaerobic conditions, microbial enrichment cultures have demonstrated the ability to reductively dechlorinate related compounds such as 2,3,5,6-tetrachlorobiphenyl. nih.gov In these cultures, the lag time before dechlorination activity commenced decreased with subsequent transfers, indicating microbial adaptation. nih.gov For instance, the lag time for 2,3,5,6-tetrachlorobiphenyl dechlorination decreased from over 100 days to less than 50 days in a minimal medium without sediment. nih.gov The degradation of various substrates in both aerobic and anaerobic environments often follows first-order kinetics. mdpi.comnih.gov The rate of these reactions is influenced by factors including temperature, moisture, and oxygen concentration. mdpi.com

Interactive Data Table: Factors Influencing Degradation Rates

Characterization of Microbial Degradation Intermediates

Under anaerobic conditions, the microbial transformation of this compound's analogue, 2,3,5,6-tetrachlorobiphenyl, primarily involves reductive dechlorination. nih.gov Enrichment cultures have been shown to produce both meta and ortho dechlorination products. nih.gov Specifically, after several transfers, these cultures consistently produced 2,3,5-trichlorobiphenyl (B1345140) and 3,5-dichlorobiphenyl (B164840) from the parent compound, indicating a specific and stable ortho-dechlorinating activity. nih.gov

In the broader context of chlorinated aromatic compound degradation, microorganisms employ various enzymatic strategies. researchgate.net For instance, the degradation of chlorpyrifos (B1668852), which also contains a chlorinated aromatic ring, results in the primary metabolite 3,5,6-trichloro-2-pyridinol (B117793) (TCP). nih.gov The breakdown of other complex chlorinated compounds often involves enzymes like dioxygenases and monooxygenases, which can lead to a variety of hydroxylated and ring-cleaved intermediates. pjoes.com

Isolation and Identification of Microbial Strains Involved in this compound Biodegradation

While specific strains that degrade this compound are not detailed in the provided search results, research on analogous compounds offers insight into the types of microorganisms likely involved. Bacteria capable of degrading chlorinated aromatic compounds have been isolated from various environments. researchgate.net For the degradation of chlorpyrifos and its metabolite TCP, bacterial strains with homology to Xanthomonas sp., Pseudomonas sp., and Rhizobium sp. have been identified. nih.gov Other genera known to degrade chlorinated pesticides include Bacillus, Alcaligenes, Paracoccus, Gordonia, Sphingobacterium, and Mesorhizobium. nih.gov

Fungi, particularly white-rot fungi like Phanerochaete chrysosporium, are also known for their ability to break down persistent organohalogens. researchgate.netresearchgate.net The degradation of various plastics and aromatic hydrocarbons often involves a consortium of bacteria and fungi, including genera such as Pseudomonas, Acinetobacter, Rhodococcus, and Mycobacterium. pjoes.comresearchgate.netmdpi.com

Interactive Data Table: Microbial Genera Involved in Degrading Related Chlorinated Compounds

Hydrolytic Transformation Pathways under Environmental Conditions

Abiotic hydrolysis is a key transformation pathway for many organic chemicals in the environment. nih.gov The rate of hydrolysis is highly dependent on the pH of the surrounding medium, with different reaction pathways and kinetics observed under acidic (pH 5), neutral (pH 7), and basic (pH 9) conditions. nih.gov For some compounds, acid-catalyzed hydrolysis rates are significantly lower than those at neutral or basic pH. nih.gov Cheminformatics tools utilize libraries of known hydrolysis reaction schemes to predict the likely transformation products of organic molecules based on their structural fragments. nih.gov These predictive models are crucial for assessing the environmental fate of compounds where experimental data is lacking. researchgate.net

Characterization of Transformation Products of this compound

Structural Elucidation of Major and Minor Products

The transformation of this compound would likely proceed through pathways analogous to other chlorinated aromatics. For instance, anaerobic dechlorination of 2,3,5,6-tetrachlorobiphenyl yields 2,3,5-trichlorobiphenyl and 3,5-dichlorobiphenyl as major products. nih.gov The hydrolysis of complex molecules like tetracycline (B611298) antibiotics can lead to numerous transformation products through processes such as epimerization, isomerization, and dehydration. nih.gov For example, 4-epi-tetracycline was identified as a major hydrolytic product of tetracycline. nih.gov The degradation of other aromatic compounds can result in intermediates like hydroxylated derivatives, catechols, and products of ring cleavage such as cis-2-hydroxybenzalpyruvate. pjoes.com

Environmental Dynamics and Fate of 2,3,5,6 Tetrachlorothioanisole

Environmental Distribution and Partitioning of 2,3,5,6-Tetrachlorothioanisole

The distribution of this compound in the environment is a direct consequence of the application of Tecnazene-based fungicides and their subsequent metabolic breakdown. As a metabolite, its detection in various environmental compartments serves as an indicator of the historical use of its parent compound.

This compound is found as a minor residue component in soils where Tecnazene (B1682734) has been applied. Research has shown that soil containing residues of tecnazene and its metabolites can be spread onto agricultural land, for instance, when potato stores are cleaned out or when sediments are removed from potato washing facilities. fao.org

In a study where [U-14C]tecnazene was incubated with both aerobic and anaerobic soils, this compound (TCTA) was identified as a minor component, constituting less than 1% of the total residue, with the parent compound Tecnazene being the major component at 64%. fao.org Analytical methods have been developed to effectively measure these residues. For instance, a rapid analytical technique has been established to measure Tecnazene and its major metabolites, 2,3,5,6-tetrachloroaniline (B43135) (TCA) and TCTA, in soil samples collected from intensive horticultural sites. researchgate.net

Table 1: Residue Composition in Soil after Tecnazene Application

| Compound | Residue Percentage |

|---|---|

| Tecnazene | 64% |

| This compound (TCTA) | <1% |

| 2,3,5,6-Tetrachloroaniline (TCA) | <1% |

| Water-soluble fraction | ~10% |

Data derived from a study involving the incubation of [U-14C]tecnazene with soil. fao.org

The presence of this compound in aquatic environments is a concern due to the potential for transport from agricultural lands. Analytical methods using high-resolution capillary gas chromatography have been developed for the specific analysis of Tecnazene and its metabolites, including TCTA, in water samples. scispace.com

Monitoring programs have detected this compound in water supplies. For example, water quality monitoring in Gibraltar reported the concentration of this compound to be below the detection limit of <0.001 mg/L. gibraltar.gov.gi Environmental quality standards often consider the combined concentration of Tecnazene and its main metabolites. The Scottish Environmental Protection Agency (SEPA) specifies a sum for tecnazene, 2,3,5,6-tetrachloroaniline (TCA), and this compound (TCTA) for regulatory purposes. sepa.org.uksepa.org.uk The persistence and potential for bioaccumulation of pentachloronitrobenzene (B1680406) (PCNB) and its degradates in aquatic systems suggest that related compounds like TCTA are also likely to persist in aquatic environments. regulations.gov

Table 2: Reported Concentration of this compound in Water

| Location | Year | Parameter | Concentration (mg/L) |

|---|---|---|---|

| United Kingdom (Gibraltar) | 2019 | This compound | <0.001 |

Data from the Government of Gibraltar Environmental Statistics Report 2019. gibraltar.gov.gi

As a metabolite of a widely used agricultural fungicide, this compound has been detected in various biological samples, including plants and fish. scispace.com

The potential for this compound to accumulate in aquatic life is also recognized. Analytical techniques have been specifically developed to measure TCTA in fish tissues, which is important for toxicological investigations. scispace.com The broader assessment of PCNB and its degradates indicates a likelihood of accumulation in the tissues of aquatic organisms. regulations.gov

Table 3: Residues of this compound (TCTA) in Stored Potatoes

| Time After Treatment | TCTA Residue Range (mg/kg) | Average TCTA Residue (mg/kg) |

|---|---|---|

| 42 days | 0.01 - 0.12 | 0.036 |

| 92-205 days | <0.01 - 0.18 | 0.059 |

Data from UK post-harvest residue trials. fao.org

Presence and Distribution in Aquatic Systems (Water and Sediment)

Transport and Mobility Mechanisms in Environmental Compartments

The movement of this compound through the environment is governed by its physicochemical properties and its interaction with soil, water, and air.

The potential for a chemical to volatilize is influenced by its vapor pressure and its tendency to adsorb to surfaces like soil. While specific data on the volatilization of this compound is limited, information on related compounds provides insight. For instance, the structural analog 2,3,4,5-tetrachloronitrobenzene (B166551) is expected to undergo volatilization from moist soil surfaces, although this process is likely attenuated by its adsorption to soil particles. nih.gov For some pesticides with relatively high vapor pressure, such as triallate, volatilization can be a primary mechanism of dissipation from the soil surface. usda.gov Given that this compound is a metabolite of a compound applied to soil and crops, its potential to volatilize from these surfaces exists, but would be moderated by its adsorption characteristics.

Leaching and runoff are significant pathways for the transport of agricultural chemicals from treated fields into groundwater and surface water bodies. The mobility of a compound in soil, which dictates its leaching potential, is related to its soil organic carbon-water (B12546825) partitioning coefficient (Koc). A high Koc value indicates that a compound is likely to be strongly adsorbed to soil and thus have low mobility.

For the related compound 2,3,4,5-tetrachloronitrobenzene, an estimated Koc value of 3,300 suggests it is expected to have only slight mobility in soil. nih.gov This implies a lower potential for leaching into groundwater. As a metabolite, the leaching and runoff of this compound would be linked to the mobility of the parent compound, Tecnazene, and its own partitioning behavior. The process of extracting TCTA from soil samples often involves using organic solvents like hexane (B92381), indicating its lipophilic nature, which correlates with higher adsorption to soil organic matter and lower water solubility, thereby limiting leaching. epa.gov

Adsorption and Desorption Processes to Soil and Sediment Components

TCTA's high estimated octanol-water partition coefficient (XLogP3 of 5.1) suggests a strong affinity for organic matter, indicating it will preferentially partition from water into the organic fraction of soils and sediments nih.gov. This behavior is consistent with its parent compound, tecnazene, and another major metabolite, 2,3,5,6-tetrachloroaniline (TCA), which are both known to be strongly adsorbed to soil. This adsorption capacity increases in soils with higher content of clay and organic matter, leading to incomplete desorption fao.org.

Furthermore, the structurally analogous compound pentachlorothioanisole (B41897) (PCTA), a degradate of the fungicide quintozene, is classified as "hardly mobile" due to very high K_oc values ranging from 18,610 to 45,662 cm³/g regulations.gov. This strongly suggests that TCTA also exhibits low mobility and will be tightly bound to soil and sediment matrices, limiting its potential to leach into groundwater. The primary factors governing this strong sorption are the compound's hydrophobicity and the physicochemical properties of the sorbent, such as organic carbon content, clay content, and particle surface area mdpi.commdpi.com.

Environmental Persistence and Dissipation Rates of this compound

This compound is characterized by its significant persistence in the environment, a trait common to many chlorinated aromatic compounds. Its dissipation is slow, and under certain conditions, its concentration in soil has been observed to increase as its parent compound degrades fao.org.

Determination of Environmental Half-lives in Various Media

Specific environmental half-life (DT50) values for this compound in soil, water, or sediment are not extensively documented in published research. However, field observations provide qualitative evidence of its persistence. In studies examining soils treated with tecnazene or potato washing sludge containing tecnazene metabolites, the concentration of TCTA was found to increase over time, while the parent compound's concentration decreased fao.org. This indicates that the rate of TCTA formation from tecnazene degradation was greater than its own rate of dissipation under the study conditions, which is a clear indicator of its environmental persistence fao.org.

Factors Influencing Environmental Longevity (e.g., pH, Temperature, Organic Matter)

Several environmental factors are key in determining the longevity of this compound:

Adsorption to Organic Matter and Clay: As detailed in section 4.2.3, strong binding to soil and sediment particles is a critical factor increasing TCTA's persistence. This process sequesters the compound, reducing its availability for microbial degradation, photodegradation, or volatilization fao.org.

pH: The parent compound, tecnazene, is stable against hydrolysis at environmentally relevant pH levels (5, 7, and 9) fao.org. This suggests that TCTA, which lacks easily hydrolyzable functional groups, is also likely to be stable against abiotic hydrolysis under typical environmental pH conditions.

Microbial Activity: While specific microbial degradation pathways for TCTA are not well-defined, the persistence of related chlorinated compounds suggests that biodegradation is likely a slow process. The availability of the compound to microorganisms is limited by its strong sorption.

Temperature and Sunlight: Photodegradation may contribute to the breakdown of TCTA, particularly at the soil surface or in clear, shallow waters. However, its tendency to remain adsorbed to sediment and soil particles would limit its exposure to sunlight. Volatilization, a significant dissipation pathway for its parent tecnazene, is expected to be lower for TCTA due to its stronger adsorption fao.orgwho.int.

Comparative Persistence with Parent Compounds and Structurally Related Analogs

A comparison with its parent compound and related chemicals highlights the persistence of this compound.

| Compound Name | Relationship to TCTA | Environmental Persistence Summary | Half-life Data |

| This compound (TCTA) | Subject Compound | Considered persistent; concentration can increase in soil as parent compound degrades. fao.org | No specific values found. |

| Tecnazene | Parent Compound | Rapidly lost from soil, primarily via volatilization. who.intagropages.com | < 4 weeks in anaerobic water/sediment systems. fao.org |

| 2,3,5,6-Tetrachloroaniline (TCA) | Related Metabolite | Degrades slowly in soil; strongly adsorbed and has low mobility. fao.org | Not specified, but noted as slow. |

| Pentachloronitrobenzene (Quintozene) | Related Parent Compound | Persistent in soil; hydrolyzed by alkalis. nih.gov | 18 weeks to 3 years for 90% degradation in aerobic soil. nih.gov |

| Pentachlorothioanisole (PCTA) | Structural Analog | Considered persistent and has very low mobility in soil. regulations.govepa.gov | Not specified, but noted as persistent. |

The data clearly shows that while the parent compound tecnazene can dissipate relatively quickly, its degradation leads to the formation of more persistent metabolites like TCA and TCTA. The persistence of TCTA is comparable to that of other highly chlorinated fungicides and their metabolites, which are known for their longevity in the environment.

Advanced Analytical Methodologies for 2,3,5,6 Tetrachlorothioanisole Research

Chromatographic Separation Techniques for Trace Analysis

Chromatographic techniques are fundamental for the separation and analysis of 2,3,5,6-Tetrachlorothioanisole, particularly for detecting trace amounts in various samples. These methods separate the compound from a mixture based on its distribution between a stationary phase and a mobile phase. shimadzu.cometamu.edu

Gas Chromatography (GC) with Selective Detectors (e.g., FID, ECD)

Gas chromatography (GC) is a powerful technique for analyzing volatile compounds like this compound. shimadzu.com In GC, the sample is vaporized and carried by an inert gas (mobile phase) through a column containing a stationary phase. shimadzu.com Separation occurs based on the compound's boiling point and its interaction with the stationary phase. shimadzu.cometamu.edu

Flame Ionization Detector (FID): The FID is a common detector in GC that is sensitive to compounds containing carbon-hydrogen bonds. It is known for its robustness and wide linear range. chromforum.org While the FID can detect this compound, its sensitivity for halogenated compounds can be limited compared to more selective detectors. chromforum.org

Electron Capture Detector (ECD): The ECD is highly selective for electrophilic compounds, such as those containing halogens, making it particularly well-suited for the trace analysis of this compound. The presence of four chlorine atoms in the molecule results in a strong response from the ECD. researchgate.net This high sensitivity allows for the detection of very low concentrations of the compound in environmental and biological samples. For optimal performance with halogenated compounds, high detector temperatures and appropriate make-up gas flows are often necessary to minimize peak broadening. researchgate.net

Table 1: Comparison of GC Detectors for this compound Analysis

| Detector | Principle of Operation | Selectivity for this compound | Advantages | Considerations |

| Flame Ionization Detector (FID) | Measures the ions produced during the combustion of organic compounds in a hydrogen flame. | Moderate | Robust, reliable, and has a wide linear range. | Lower sensitivity for highly halogenated compounds compared to ECD. chromforum.org |

| Electron Capture Detector (ECD) | Measures the decrease in current from a radioactive source caused by the capture of electrons by electrophilic analytes. | High | Extremely sensitive to halogenated compounds, enabling trace-level detection. researchgate.net | Requires a radioactive source and can be sensitive to contamination. |

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods

High-Performance Liquid Chromatography (HPLC) is a versatile technique used to separate, identify, and quantify components in a mixture. torontech.com It involves a liquid mobile phase carrying the sample through a column packed with a solid stationary phase. torontech.com For this compound, reverse-phase HPLC is a common approach, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture. sielc.com

A typical HPLC method for this compound might utilize a C18 column and a mobile phase consisting of acetonitrile (B52724) and water. sielc.comnih.gov The addition of acids like phosphoric acid or formic acid to the mobile phase can improve peak shape and resolution. sielc.compjoes.com For applications requiring mass spectrometric detection, formic acid is preferred over non-volatile acids like phosphoric acid. sielc.com

Detection in HPLC can be achieved using various methods, with Diode Array Detectors (DAD) or UV-Vis detectors being common choices for compounds that absorb ultraviolet or visible light. nih.gov These detectors measure the absorbance of the eluent at different wavelengths, allowing for the identification and quantification of the target analyte. nih.gov

Table 2: Example HPLC Parameters for this compound Analysis

| Parameter | Condition | Reference |

| Column | Newcrom R1 (Reverse-Phase) | sielc.com |

| Mobile Phase | Acetonitrile (MeCN) and water with phosphoric acid (or formic acid for MS compatibility) | sielc.com |

| Detection | UV, Mass Spectrometry (MS) | sielc.com |

| Application | Suitable for preparative separation and pharmacokinetic studies. | sielc.com |

Mass Spectrometric Identification and Quantification Techniques

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. etamu.edu It is often coupled with chromatographic methods to provide a high degree of certainty in the identification and quantification of compounds. mdpi.com

GC-Mass Spectrometry (GC-MS) for Confirmation and Profiling

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. etamu.edu This technique is a gold standard for the confirmation of this compound in various matrices, including water and biological samples. researchgate.net After separation in the GC column, the compound enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, which is a unique fingerprint of the molecule, allows for unambiguous identification. etamu.edu

In a typical GC-MS analysis, a capillary column such as a DB-5MS or HP-5ms is used. nih.govmdpi.com The oven temperature is programmed to ramp up to ensure the efficient separation of analytes. nih.govphytopharmajournal.com The mass spectrometer is often operated in electron impact (EI) mode, which generates characteristic fragment ions. phytopharmajournal.com

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Matrices

LC-MS is a highly sensitive and selective technique that couples the separation capabilities of HPLC with the detection power of mass spectrometry. nih.gov It is particularly useful for analyzing compounds in complex matrices like plasma, serum, and wastewater, where sample cleanup may be challenging. nih.govsigmaaldrich.comnih.gov

For the analysis of this compound, LC-MS can be performed using a reverse-phase column and a mobile phase compatible with mass spectrometry, such as a mixture of acetonitrile and water with formic acid. sielc.com The eluent from the HPLC is introduced into the mass spectrometer's ion source, where techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are used to generate ions. bu.edu The choice of ionization technique depends on the polarity and thermal stability of the analyte. bu.edu

LC-MS/MS, or tandem mass spectrometry, further enhances selectivity and sensitivity by performing a second stage of mass analysis on selected fragment ions. nih.govnih.gov This is particularly beneficial for quantifying low levels of the compound in complex biological fluids. nih.gov

High-Resolution Mass Spectrometry for Exact Mass Determination of Transformation Products

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which is crucial for identifying unknown compounds, such as the transformation products of this compound. mdpi.comresearchgate.net The ability to determine the exact mass of a molecule allows for the calculation of its elemental composition, providing a high degree of confidence in its identification. spectroscopyonline.comnih.gov

HRMS, often coupled with liquid chromatography (LC-HRMS), is an indispensable tool for studying the environmental fate and metabolism of contaminants. researchgate.net It enables non-target screening approaches to identify a broad range of potential transformation products without the need for reference standards. mdpi.comresearchgate.net This is particularly important for understanding the complete environmental impact of a compound, as its degradation products may have different properties and toxicities than the parent compound. researchgate.net

Table 3: Overview of Mass Spectrometric Techniques for this compound Research

| Technique | Primary Application | Key Advantages |

| GC-MS | Confirmatory analysis and profiling of volatile compounds. | Provides a unique mass spectrum for definitive identification. etamu.eduresearchgate.net |

| LC-MS | Analysis of compounds in complex matrices. nih.govnih.gov | High sensitivity and selectivity, suitable for non-volatile or thermally labile compounds. nih.gov |

| LC-MS/MS | Quantitative analysis in complex biological fluids. nih.gov | Enhanced selectivity and lower detection limits. nih.gov |

| HRMS | Identification of unknown transformation products. mdpi.comresearchgate.net | Provides exact mass measurements for elemental composition determination. spectroscopyonline.comnih.gov |

Sample Preparation and Extraction Methodologies for Environmental and Biological Matrices

The accurate quantification of this compound in environmental and biological samples presents a significant analytical challenge. The complexity of matrices such as soil, water, and biological tissues necessitates robust sample preparation and extraction protocols. researchgate.netresearchgate.net These initial steps are critical as they directly influence the reliability, accuracy, and sensitivity of the subsequent analysis, aiming to isolate the target analyte from interfering substances and concentrate it to detectable levels. researchgate.net The development of these methodologies often accounts for a substantial portion of the total analysis time. researchgate.net

Development of Matrix-Specific Extraction Protocols

The choice of extraction protocol is highly dependent on the physical and chemical properties of the sample matrix. A method optimized for a simple water matrix will be inadequate for a complex biological tissue sample. Therefore, matrix-specific protocols are essential for achieving efficient and reproducible extraction of this compound.

Research has led to the development of specific protocols for various matrices where this compound, a major metabolite of the fungicide Tecnazene (B1682734) (2,3,5,6-tetrachloronitrobenzene), may be present. tandfonline.comnih.gov

Water Samples: For aqueous matrices, a common approach involves direct liquid-liquid extraction (LLE). A rapid analytical technique utilizes extraction into hexane (B92381), which can then be directly analyzed by high-resolution capillary gas chromatography. tandfonline.com This method is effective for concentrating the non-polar analyte from the polar water matrix.

Fish Tissue: The analysis in fatty tissues of fish requires a more elaborate procedure. Samples are typically homogenized and extracted with a non-polar solvent like hexane. tandfonline.com Due to the high lipid content, a subsequent clean-up step is mandatory to remove co-extracted fats that would otherwise interfere with chromatographic analysis. tandfonline.com

Soil and Sediment: The extraction from solid matrices like soil involves solvent partitioning. A method for analyzing quintozene (PCNB) and its metabolites, including various tetrachlorothioanisole isomers, employs an extraction with a mixture of acetone (B3395972) and hexane (50:50 v/v). epa.gov The sample is vigorously shaken with the solvent mixture, and the supernatant is collected for further processing. epa.gov This procedure is often followed by liquid-liquid partitioning and acidification steps to separate different classes of compounds. epa.gov The presence of this compound has been noted in sediment analyses, underscoring the environmental relevance of this matrix. scispace.com

Biological Fluids (Urine): While direct methods for this compound in urine are not extensively detailed in the provided research, protocols for similar compounds, such as other pesticide metabolites, offer a template. nih.gov These often involve an initial deconjugation step to release metabolites from their conjugated forms, followed by extraction techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) and/or solid-phase extraction. nih.gov

The following table summarizes established extraction protocols for this compound and related compounds from different matrices.

| Matrix | Extraction Protocol | Key Parameters | Source |

| Water | Liquid-Liquid Extraction (LLE) | Extraction Solvent: Hexane | tandfonline.com |

| Fish Tissue | Solvent Extraction | Extraction Solvent: Hexane; Requires subsequent clean-up. | tandfonline.com |

| Soil | Solvent Partitioning | Extraction Solvent: Acetone/Hexane (50:50 v/v); Followed by partitioning and pH adjustment. | epa.gov |

| Human Urine | QuEChERS & SPE (by analogy) | Combines deconjugation, extraction, and clean-up for pesticide metabolites. | nih.gov |

Advanced Clean-up and Enrichment Procedures for Trace Level Detection

Following initial extraction, the resulting extract is often a complex mixture containing the analyte of interest along with numerous interfering compounds from the original matrix. Advanced clean-up and enrichment procedures are therefore indispensable for isolating this compound and enhancing its concentration to levels suitable for sensitive instrumental detection.

Adsorption Chromatography: A widely used clean-up technique involves passing the crude extract through a micro-column packed with an adsorbent. For fish sample extracts, a short alumina (B75360) micro-column is effective for removing lipids and other interferences prior to gas chromatography analysis. tandfonline.com This simple yet effective step significantly improves the quality of the chromatogram.

Solid-Phase Extraction (SPE): SPE is a more advanced and selective technique that has significant advantages over classical methods, including lower solvent consumption and the ability to integrate extraction and purification. researchgate.net It involves passing the sample extract through a cartridge containing a solid sorbent that retains either the analyte or the impurities. For compounds like this compound, reversed-phase or mixed-mode anion exchange sorbents could be employed. phenomenex.com A highly selective form of SPE uses immunoaffinity columns, which contain antibodies that specifically bind to the target analyte or a class of related compounds, providing a very clean extract. europa.eu

Solvent-Minimized Microextraction Techniques: To further reduce solvent use and improve enrichment factors, various microextraction techniques have been developed. pjoes.com

Solid-Phase Microextraction (SPME): This solventless technique uses a fused-silica fiber coated with a stationary phase. pjoes.com The fiber is exposed to the sample (or its headspace), and analytes partition onto the coating. The fiber is then transferred directly to the instrument's injector for thermal desorption and analysis. It is a fast and sensitive method for volatile and semi-volatile compounds. pjoes.com

Liquid-Phase Microextraction (LPME): This technique uses a microliter volume of an organic solvent, either as a single drop suspended from a syringe needle or contained within the lumen of a porous hollow fiber, to extract analytes from the sample matrix. pjoes.com

These advanced procedures are crucial for achieving the low detection limits required in environmental monitoring and toxicological studies.

The table below provides a comparison of common clean-up and enrichment procedures applicable to the analysis of this compound.

| Technique | Principle | Advantages | Typical Application | Source |

| Alumina Column Chromatography | Adsorption | Simple, effective for lipid removal. | Clean-up of fish tissue extracts. | tandfonline.com |

| Solid-Phase Extraction (SPE) | Partitioning/Adsorption | Reduced solvent use, high selectivity, automation potential. | Clean-up of environmental and biological extracts. | researchgate.netphenomenex.com |

| Immunoaffinity Column (IAC) | Antigen-Antibody Binding | Highly specific, results in very clean extracts. | Trace analysis of specific mycotoxins in feed (by analogy). | europa.eu |

| Solid-Phase Microextraction (SPME) | Adsorption/Absorption | Solvent-free, fast, high sensitivity for volatile compounds. | Environmental analysis of organic pollutants. | pjoes.com |

Theoretical and Computational Investigations of 2,3,5,6 Tetrachlorothioanisole

Quantum Chemical Calculations of Molecular and Electronic Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in determining the fundamental molecular and electronic characteristics of a compound. qulacs.orgijsrst.com These calculations provide insights into the molecule's stability, reactivity, and spectroscopic properties. For 2,3,5,6-tetrachlorothioanisole, such calculations can elucidate the influence of the four chlorine atoms and the methylthio group on the electronic structure of the benzene (B151609) ring.

The PubChem database provides computed properties for this compound, which serve as a baseline for more advanced theoretical studies.

Table 1: Computed Molecular Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₄Cl₄S | PubChem nih.gov |

| Molecular Weight | 262.0 g/mol | PubChem nih.gov |

| XLogP3 | 5.1 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 0 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 1 | PubChem nih.gov |

| Rotatable Bond Count | 1 | PubChem nih.gov |

| Exact Mass | 259.878782 Da | PubChem nih.gov |

| Monoisotopic Mass | 259.878782 Da | PubChem nih.gov |

| Topological Polar Surface Area | 25.3 Ų | PubChem nih.gov |

The electronic structure of a molecule governs its chemical behavior. aps.orgresearchgate.net Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. researchgate.net

From these orbital energies, global reactivity descriptors can be calculated to quantify aspects of chemical reactivity. researchgate.netresearchgate.net These descriptors help in understanding the relationship between molecular structure and stability. researchgate.net

Table 2: Illustrative Global Reactivity Descriptors This table presents a conceptual framework for the types of data obtained from quantum chemical calculations. The values are illustrative and would be determined using specific DFT methods (e.g., B3LYP) and basis sets (e.g., 6-311G++(d,p)). researchgate.net

| Descriptor | Formula | Significance |

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | Tendency to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | Reciprocal of hardness, indicates higher reactivity. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | Propensity of a species to accept electrons. |

For this compound, the electron-withdrawing nature of the four chlorine atoms is expected to lower both the HOMO and LUMO energy levels, influencing its electrophilicity and susceptibility to nucleophilic attack.

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule, known as conformers or rotamers, that arise from rotation about single bonds. wikipedia.org For this compound, the primary source of conformational flexibility is the rotation around the C-S single bond connecting the methylthio group to the tetrachlorinated benzene ring. The steric hindrance between the methyl group and the adjacent chlorine atoms on the ring creates an energy barrier to this rotation, leading to preferred, more stable conformations. sapub.org

Molecular dynamics (MD) simulations can be used to explore the conformational landscape and dynamic behavior of the molecule over time. mdpi.comwikipedia.org In an MD simulation, the motion of every atom is calculated over a series of small time steps, governed by a force field that describes the interatomic potentials. wikipedia.orgmdpi.com This methodology can reveal:

The most stable conformations and the energy barriers between them. wikipedia.org

The flexibility and dynamic behavior of the molecule in different environments, such as in water or organic solvents.

Intermolecular interactions with other molecules, which is crucial for understanding its environmental partitioning and binding to biological macromolecules. nih.gov

Simulations could track the rotational dynamics of the methylthio group and the vibrational modes of the entire structure, providing a detailed picture of its behavior at an atomic level. nih.gov

Electronic Structure Analysis and Reactivity Descriptors

Computational Modeling of Reaction Mechanisms and Pathways

Computational modeling is essential for predicting how chemical compounds might transform in the environment. These models can identify likely degradation products and estimate the rates at which these transformations occur.

The degradation of persistent organic pollutants often involves reactions with atmospheric radicals (e.g., hydroxyl radicals) or metabolic processes in organisms. Transition State Theory (TST) is a fundamental framework used to understand and calculate the rates of such chemical reactions. wikipedia.orgcecam.org TST postulates that for a reaction to occur, the reactants must pass through a high-energy configuration known as the transition state, which represents the point of maximum energy along the reaction coordinate. wikipedia.orgresearchgate.net

For this compound, computational methods can be used to map out the potential energy surface for various possible degradation reactions, such as:

Oxidation of the sulfur atom: Leading to the formation of sulfoxides and sulfones.

Hydroxylation of the aromatic ring: Initiated by electrophilic attack of a hydroxyl radical.

Photodegradation: Cleavage of C-Cl or C-S bonds upon absorption of UV radiation. nih.gov

By calculating the energy of the reactants, products, and the transition state for each potential pathway, the activation energy (energy barrier) can be determined. smu.edu Pathways with lower activation energies are kinetically favored and more likely to occur. nih.gov Intrinsic Reaction Coordinate (IRC) calculations are often performed to confirm that a calculated transition state correctly connects the reactants to the desired products. researchgate.net

Building upon the elucidation of degradation pathways, computational models can simulate the kinetics of these environmental transformations. The rate constants for elementary reaction steps identified through TST can be calculated using the Eyring equation, which incorporates the activation energy. wikipedia.org

These calculated rate constants serve as input for kinetic models that predict the concentration of this compound and its transformation products over time under specific environmental conditions (e.g., temperature, reactant concentrations). Such simulations are vital for assessing the persistence of the compound and the potential for the formation of other harmful byproducts. rsc.org The accuracy of these kinetic simulations depends heavily on the precision of the quantum chemical calculations used to determine the reaction barriers. nih.gov

Elucidation of Degradation Pathways through Transition State Theory

Environmental Fate Prediction Models

Environmental fate prediction models, such as Quantitative Structure-Activity Relationship (QSAR) models, are used to estimate how a chemical will behave in the environment. researchgate.netresearchgate.net These models use the physicochemical properties of a chemical—many of which can be derived from computational calculations—to predict its partitioning between different environmental compartments (air, water, soil, biota), its persistence, and its potential for bioaccumulation. epa.goveuropa.eu

For this compound, key parameters for these models include:

Log Kow (Octanol-Water Partition Coefficient): A measure of hydrophobicity. A high value, like the computed XLogP3 of 5.1, suggests a tendency to partition into fatty tissues and soil organic matter. nih.gov

Vapor Pressure: Influences its distribution between the atmosphere and condensed phases.

Water Solubility: Affects its transport in aquatic systems.

Soil Sorption Coefficient (Koc): Describes its tendency to adsorb to soil and sediment.

Models like the Mackay fugacity model use these properties to predict the equilibrium distribution of a chemical in a model "unit world" environment. epa.gov Machine learning algorithms are also increasingly used to develop predictive models based on large datasets of chemical properties and known environmental behavior, offering a powerful approach to screen for chemicals of potential concern. nih.govmdpi.com Research has identified this compound as a pesticide transformation product, making the prediction of its environmental fate particularly relevant for risk assessment. researchgate.netresearchgate.net

Application of Quantitative Structure-Activity Relationships (QSARs) for Environmental Parameters

Quantitative Structure-Activity Relationships (QSARs) are computational models that relate the chemical structure of a compound to its biological or environmental activity. ecetoc.org These models are valuable tools for predicting the environmental fate of chemicals like this compound, especially when experimental data is scarce. researchgate.netcsic.es The fundamental principle of QSAR is that the properties of a chemical, including its behavior in the environment, are determined by its molecular structure. ecetoc.org

For chlorinated compounds such as this compound, QSAR models often utilize descriptors that quantify aspects of the molecular structure, such as hydrophobicity (log K_ow_), electronic properties, and steric factors. nih.gov These descriptors are then correlated with environmental parameters like soil sorption, bioconcentration factor (BCF), and rates of degradation.

A key parameter in assessing environmental fate is the octanol-water partition coefficient (K_ow_), which indicates a chemical's tendency to partition between fatty tissues and water. ecetoc.org For chlorinated aromatic compounds, a higher degree of chlorination generally leads to increased hydrophobicity and, consequently, a higher log K_ow_ value. This increased hydrophobicity suggests a greater potential for bioaccumulation in organisms and sorption to soil and sediment. regulations.gov

While specific QSAR studies exclusively focused on this compound are not abundant in publicly available literature, research on related chlorinated compounds provides a framework for understanding its likely environmental behavior. For instance, studies on polychlorinated organic compounds (PCOCs) have successfully used QSAR models to predict their bioconcentration behavior. nih.gov These models often incorporate quantum chemical parameters to describe complex processes like permeation and biochemical reactions. nih.gov

The development of robust QSAR models relies on high-quality experimental data for a series of related compounds. ecetoc.org Statistical methods, such as linear regression, are then used to establish a mathematical relationship between the structural descriptors and the observed environmental parameter. ecetoc.org The predictive power of these models is then validated using external datasets.

Table 1: Key Environmental Parameters and Their Relevance in QSAR Studies

| Environmental Parameter | Description | Relevance to this compound |

| Soil Sorption Coefficient (K_oc) | Measures the tendency of a chemical to bind to organic matter in soil. | A high K_oc_ value, expected for a tetrachlorinated compound, indicates it will be relatively immobile in soil and less likely to leach into groundwater. regulations.gov |

| Bioconcentration Factor (BCF) | Indicates the extent to which a chemical accumulates in an aquatic organism from the surrounding water. | Due to its high hydrophobicity, this compound is expected to have a significant BCF, posing a risk of bioaccumulation in aquatic food webs. regulations.govnih.gov |

| Rate of Biodegradation | The speed at which a chemical is broken down by microorganisms. | Chlorinated aromatic compounds are often resistant to biodegradation. QSARs can help predict the persistence of this compound in the environment. |

| Rate of Photolysis | The rate at which a chemical is broken down by sunlight. | Photodegradation can be a significant transformation pathway for some chlorinated compounds. fao.org |

Development of Predictive Models for Environmental Transport and Transformation

Predictive models are essential for understanding how a chemical like this compound will move through and be transformed within the environment. researchgate.net These models integrate information on the chemical's physical-chemical properties, such as its vapor pressure and water solubility, with environmental conditions to simulate its fate.

The environmental transport of this compound is governed by processes like volatilization, leaching, and atmospheric deposition. Given its likely low volatility and strong sorption to soil particles, its movement in the environment is expected to be limited. regulations.gov However, it can be a transformation product of other pesticides, such as quintozene and tecnazene (B1682734), which means its presence in the environment is linked to the use and degradation of these parent compounds. fao.orgfao.org

Transformation processes for this compound can include both biotic and abiotic pathways. Biodegradation in soil and sediment is a potential, albeit likely slow, transformation route. fao.org Abiotic degradation can occur through processes like photolysis, where the compound is broken down by sunlight. fao.org Studies on the photolysis of quintozene have shown that it degrades in soil when exposed to light, with a calculated half-life of approximately 28.5 days under continuous exposure. fao.org

Predictive environmental fate models often use a multi-compartment approach, simulating the distribution of a chemical between air, water, soil, and biota. These models can help to:

Estimate the persistence of the chemical in different environmental compartments.

Identify the major degradation products.

Assess the potential for long-range environmental transport.

Research on the environmental fate of quintozene has identified pentachlorothioanisole (B41897) (PCTA) as a metabolite, which can then be oxidized to its sulfoxide (B87167) and sulfone derivatives. fao.org It is plausible that this compound, as a related tetrachlorinated compound, could undergo similar oxidative transformations in the environment.

Table 2: Potential Environmental Transport and Transformation Pathways for this compound

| Process | Description | Predicted Importance for this compound |

| Volatilization | The process of a chemical evaporating from soil or water into the air. | Likely to be a minor transport pathway due to its expected low vapor pressure. |

| Leaching | The movement of a chemical through the soil profile with water. | Expected to be limited due to strong adsorption to soil organic matter. regulations.gov |

| Soil and Sediment Adsorption | The binding of a chemical to soil and sediment particles. | Predicted to be a major process, leading to its accumulation in these compartments. regulations.govfao.org |

| Biodegradation | Breakdown by microorganisms. | Likely to be a slow process, contributing to its persistence. |

| Photodegradation | Breakdown by sunlight. | May be a significant transformation pathway, particularly on soil surfaces. fao.org |

| Oxidation | Chemical reaction involving the loss of electrons. | Potential for oxidation of the thioether group to form sulfoxides and sulfones. fao.org |

Emerging Research Areas and Future Perspectives for 2,3,5,6 Tetrachlorothioanisole

Development of Novel Bioremediation and Phytoremediation Strategies

The persistent and toxic nature of chlorinated aromatic compounds like 2,3,5,6-tetrachlorothioanisole has spurred research into innovative and environmentally sound remediation techniques. Bioremediation and phytoremediation, which utilize living organisms to degrade or sequester contaminants, are at the forefront of these efforts. nih.govfrontiersin.org

Bioremediation harnesses the metabolic capabilities of microorganisms to break down hazardous substances into less toxic or non-toxic compounds. nih.govresearchgate.net For chlorinated aromatics, this often involves either aerobic or anaerobic degradation pathways. epa.govnih.gov Aerobic bacteria can utilize oxygen to cleave the aromatic ring, while anaerobic microorganisms can reductively dehalogenate the molecule, removing chlorine atoms as a key step in its breakdown. epa.govnih.govtandfonline.com The success of bioremediation is dependent on several factors, including the presence of suitable microbial populations, nutrient availability, pH, and temperature. frontiersin.org

Phytoremediation employs plants to clean up contaminated soil and water. tpsgc-pwgsc.gc.caclu-in.org This "green" technology encompasses several mechanisms:

Phytoextraction: Plants absorb contaminants through their roots and accumulate them in their harvestable tissues. nih.gov

Phytodegradation: Plants take up and metabolize contaminants within their tissues using enzymes like dehalogenases and peroxidases. researchgate.netopenbiotechnologyjournal.com

Rhizodegradation: Plant roots release exudates that stimulate the growth and activity of contaminant-degrading microorganisms in the soil surrounding the roots (the rhizosphere). mdpi.com

Phytovolatilization: Plants take up contaminants and release them into the atmosphere in a modified, less toxic form. tpsgc-pwgsc.gc.ca

Phytostabilization: Plants immobilize contaminants in the soil, reducing their bioavailability and preventing their migration. mdpi.com

Research is actively exploring the use of genetically modified plants and bacteria to enhance the efficiency of these processes for chlorinated compounds. nih.gov For instance, introducing genes that code for specific degradative enzymes into plants or their associated microbes can significantly improve their ability to tolerate and break down pollutants like this compound. nih.gov

Investigation of Advanced Oxidation Processes (AOPs) for Environmental Abatement